molecular formula C21H27NO4 B4063322 2,6-DIMETHYL-4-(5-{[4-(PROPAN-2-YL)PHENOXY]METHYL}FURAN-2-CARBONYL)MORPHOLINE

2,6-DIMETHYL-4-(5-{[4-(PROPAN-2-YL)PHENOXY]METHYL}FURAN-2-CARBONYL)MORPHOLINE

Cat. No.: B4063322
M. Wt: 357.4 g/mol
InChI Key: QQEPXQAXLGSQQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-DIMETHYL-4-(5-{[4-(PROPAN-2-YL)PHENOXY]METHYL}FURAN-2-CARBONYL)MORPHOLINE is a complex organic compound with a unique structure that combines multiple functional groups

Scientific Research Applications

2,6-DIMETHYL-4-(5-{[4-(PROPAN-2-YL)PHENOXY]METHYL}FURAN-2-CARBONYL)MORPHOLINE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DIMETHYL-4-(5-{[4-(PROPAN-2-YL)PHENOXY]METHYL}FURAN-2-CARBONYL)MORPHOLINE typically involves multiple steps, each requiring specific reagents and conditions. The process may include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenoxy group: This step involves the reaction of the furan derivative with a phenol derivative, often using a coupling reagent such as a palladium catalyst.

    Attachment of the morpholine ring: This can be done through nucleophilic substitution reactions, where the morpholine ring is introduced to the furan-phenoxy intermediate.

    Final modifications: Additional steps may include methylation or other functional group modifications to achieve the desired final structure.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,6-DIMETHYL-4-(5-{[4-(PROPAN-2-YL)PHENOXY]METHYL}FURAN-2-CARBONYL)MORPHOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2,6-DIMETHYL-4-(5-{[4-(PROPAN-2-YL)PHENOXY]METHYL}FURAN-2-CARBONYL)MORPHOLINE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, leading to changes in metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

    Gene expression: The compound could influence gene expression, affecting cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-DIMETHYL-4-(5-{[4-(PROPAN-2-YL)PHENOXY]METHYL}FURAN-2-CARBONYL)PYRROLIDINE
  • 2,6-DIMETHYL-4-(5-{[4-(PROPAN-2-YL)PHENOXY]METHYL}FURAN-2-CARBONYL)PIPERIDINE

Uniqueness

2,6-DIMETHYL-4-(5-{[4-(PROPAN-2-YL)PHENOXY]METHYL}FURAN-2-CARBONYL)MORPHOLINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2,6-dimethylmorpholin-4-yl)-[5-[(4-propan-2-ylphenoxy)methyl]furan-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO4/c1-14(2)17-5-7-18(8-6-17)24-13-19-9-10-20(26-19)21(23)22-11-15(3)25-16(4)12-22/h5-10,14-16H,11-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEPXQAXLGSQQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC=C(O2)COC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-DIMETHYL-4-(5-{[4-(PROPAN-2-YL)PHENOXY]METHYL}FURAN-2-CARBONYL)MORPHOLINE
Reactant of Route 2
Reactant of Route 2
2,6-DIMETHYL-4-(5-{[4-(PROPAN-2-YL)PHENOXY]METHYL}FURAN-2-CARBONYL)MORPHOLINE
Reactant of Route 3
2,6-DIMETHYL-4-(5-{[4-(PROPAN-2-YL)PHENOXY]METHYL}FURAN-2-CARBONYL)MORPHOLINE
Reactant of Route 4
Reactant of Route 4
2,6-DIMETHYL-4-(5-{[4-(PROPAN-2-YL)PHENOXY]METHYL}FURAN-2-CARBONYL)MORPHOLINE
Reactant of Route 5
2,6-DIMETHYL-4-(5-{[4-(PROPAN-2-YL)PHENOXY]METHYL}FURAN-2-CARBONYL)MORPHOLINE
Reactant of Route 6
2,6-DIMETHYL-4-(5-{[4-(PROPAN-2-YL)PHENOXY]METHYL}FURAN-2-CARBONYL)MORPHOLINE

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